7-Chloro-6-nitroquinazolin-4(3H)-one

Synthetic efficiency Process optimization EGFR intermediate

Sourcing a regioisomerically pure late-stage intermediate for irreversible EGFR TKI synthesis (afatinib, dacomitinib, poziotinib) is challenging-generic 6,7-disubstituted quinazolines lack the mandatory 6-NO2-7-Cl regiochemistry. 7-Chloro-6-nitroquinazolin-4(3H)-one solves this with dual functional handles: the 7-Cl leaving group enables efficient SNAr diversification (81.7% conversion to tosyl derivative, 1 h at 90 °C), while the 6-NO2 group reduces to a primary amine for subsequent acrylamidation. An optimized protocol delivers >99.7% purity and 75.7% overall yield at 20 g/batch, minimizing impurity carryover into downstream API steps. Available from stock with full analytical documentation (NMR, HPLC, titration) for immediate GLP-scale synthesis.

Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
CAS No. 53449-14-2
Cat. No. B1487033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-6-nitroquinazolin-4(3H)-one
CAS53449-14-2
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CNC2=O
InChIInChI=1S/C8H4ClN3O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,(H,10,11,13)
InChIKeyURDYTQYZXZKBQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-6-nitroquinazolin-4(3H)-one: Chemical Identity & Core Characteristics


7-Chloro-6-nitroquinazolin-4(3H)-one (CAS 53449-14-2) is a disubstituted quinazolin-4(3H)-one heterocycle bearing an electron-withdrawing nitro group at position 6 and a chloro substituent at position 7 . With a molecular formula of C₈H₄ClN₃O₃ and a molecular weight of 225.59 g/mol, this compound exists as a solid at ambient temperature with a melting point of 314–319 °C . It serves as a critical synthetic intermediate en route to second-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including afatinib, dacomitinib, and poziotinib [1]. Its dual functional handles—the 7-chloro leaving group for nucleophilic aromatic substitution and the 6-nitro group available for reduction to a primary amine—render it a strategically positioned building block in medicinal chemistry pipelines targeting kinase inhibition [1].

7-Chloro-6-nitroquinazolin-4(3H)-one: Non-Interchangeability with Analogs


Superficially analogous 6,7-disubstituted quinazolin-4(3H)-ones are not functionally interchangeable with 7-chloro-6-nitroquinazolin-4(3H)-one. The 7-chloro substituent is specifically required as a leaving group for nucleophilic aromatic substitution reactions that install sulfone, thioether, or amine functionalities en route to active pharmaceutical ingredients [1]. The 6-nitro-7-chloro regiochemical arrangement is mandated by the structure–activity relationships of second-generation irreversible EGFR inhibitors; alternative regioisomers such as 7-chloro-8-nitroquinazolin-4(3H)-one (CAS 53449-15-3) or mono-substituted analogs lacking either the nitro or chloro group fail to deliver the correct intermediate for the convergent assembly of afatinib, dacomitinib, and poziotinib [2]. The optimized synthetic process achieving >99.7% purity and 75.7% overall yield further reduces the risk of impurity carryover into downstream steps, a concern that persists with less rigorously characterized generic alternatives [2].

7-Chloro-6-nitroquinazolin-4(3H)-one: Comparative Evidence vs. Analogs


Improved Synthesis Yield and Purity vs. Prior Methods

The optimized synthesis of 7-chloro-6-nitroquinazolin-4(3H)-one from 2-amino-4-chlorobenzoic acid, employing a hydrothermal autoclave reactor for the quinazoline ring-closure step and NaNO₃/H₂SO₄ for nitration instead of fuming HNO₃, achieved an overall process yield of 75.7% at 20 g/batch scale with product purity exceeding 99.7% (HPLC). This represents a substantial improvement over previously reported protocols in Vietnam that were limited to sub-30 g scale and achieved only 70–85% efficiency. The ring-closure step alone proceeded with >90% yield at a reduced formamide molar ratio of 1:8, while the nitration step yielded 80.8% after acetone crystallization [1].

Synthetic efficiency Process optimization EGFR intermediate Quinazolinone synthesis

Sulfone Formation via 7-Chloro Leaving Group vs. Unsubstituted Analog

The 7-chloro substituent of 7-chloro-6-nitroquinazolin-4(3H)-one acts as an effective leaving group in nucleophilic aromatic substitution reactions, enabling the synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one in 81.7% isolated yield upon reaction with sodium p-toluenesulfinate in DMF at 90 °C for 1 hour. This transformation is not accessible from 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5), which lacks a leaving group at the 7-position and cannot undergo direct sulfonylation at this site. The reaction proceeds with complete chemoselectivity for C-7 substitution without O-alkylation side products [1].

Nucleophilic aromatic substitution Sulfone synthesis Quinazoline derivatization Leaving group reactivity

4-Anilino Derivative EGFR Potency vs. PD153035

The 4-anilino derivative 4-[(3-bromophenyl)amino]-7-chloro-6-nitroquinazoline, assembled directly from 7-chloro-6-nitroquinazolin-4(3H)-one via chlorination and subsequent amination at the 4-position, exhibits EGFR inhibitory activity with an IC₅₀ of 25 nM against the human epidermal growth factor receptor tyrosine kinase [1]. This compares to IC₅₀ = 0.025 nM (25 pM) for the 6,7-dimethoxy-substituted PD153035, the archetypal 4-anilinoquinazoline EGFR inhibitor [2]. While the 7-chloro-6-nitro derivative is approximately 1,000-fold less potent than PD153035 at the isolated enzyme level, the electron-withdrawing nitro group at position 6 introduces distinct physicochemical properties—including a lower logP and modified hydrogen-bonding capacity—that are structurally essential for the irreversible binding mechanism of second-generation covalent EGFR inhibitors such as afatinib [1][2].

EGFR inhibition Quinazoline TKIs PD153035 analog Kinase selectivity

Multi-Drug Intermediate: Afatinib, Dacomitinib, Poziotinib

7-Chloro-6-nitroquinazolin-4(3H)-one serves as the common penultimate intermediate in the convergent synthesis of three clinically approved second-generation irreversible EGFR tyrosine kinase inhibitors: afatinib, dacomitinib, and poziotinib [1]. In contrast, the downstream chlorinated intermediate 4,7-dichloro-6-nitroquinazoline—prepared from 7-chloro-6-nitroquinazolin-4(3H)-one via an additional POCl₃ chlorination step—is obtained in a lower overall three-step yield of only 56.1% from 2-amino-4-chlorobenzoic acid and exhibits pronounced instability that complicates storage and handling [2]. The 4(3H)-one tautomer thus offers procurement advantages: it is a bench-stable solid (mp 314–319 °C) with a defined purity specification (≥97%), while the dichloro derivative requires freshly prepared or carefully stored material [2].

Second-generation EGFR TKIs Afatinib intermediate Dacomitinib synthesis Poziotinib precursor

Physical and Purity Benchmarks for Quality Control

Commercially available 7-chloro-6-nitroquinazolin-4(3H)-one carries well-defined, independently verified specifications. Sigma-Aldrich supplies the compound at 97% assay (solid, mp 314–319 °C) . TCI provides material at >98.0% purity by neutralization titration (HPLC ≥96.0 area%, NMR structure confirmation), with melting point reported at 303 °C . These benchmarks enable procurement with batch-to-batch consistency. In comparison, the regioisomer 7-chloro-8-nitroquinazolin-4(3H)-one (CAS 53449-15-3) has limited commercial availability from major authenticated suppliers and lacks equivalent published quantitative purity specifications anchored to peer-reviewed analytical data .

Purity specification Melting point Quality control Procurement benchmark

6-Nitro-7-chloro vs. 8-Nitro Regioisomer in EGFR TKI Synthesis

During the nitration of 7-chloroquinazolin-4(3H)-one, the reaction with HNO₃/H₂SO₄ produces a mixture of 6-nitro and 8-nitro regioisomers, from which the desired 6-nitro isomer must be isolated by recrystallization from acetic acid [1]. Only the 6-nitro-7-chloro regioisomer maps onto the pharmacophore requirements of second-generation irreversible EGFR inhibitors, where the 6-position amine (post-reduction) serves as the attachment point for the acrylamide Michael acceptor warhead in afatinib [1][2]. The 7-chloro-8-nitro regioisomer (CAS 53449-15-3) places the nitro group at position 8, which cannot be transformed into the requisite 6-amino pharmacophore and is therefore unsuitable for this drug class [2].

Regioselectivity Nitration Quinazoline substitution pattern EGFR TKI pharmacophore

7-Chloro-6-nitroquinazolin-4(3H)-one: High-Impact Application Scenarios


Scalable Synthesis of Afatinib, Dacomitinib, and Poziotinib

7-Chloro-6-nitroquinazolin-4(3H)-one is the validated penultimate intermediate for the convergent synthesis of afatinib, dacomitinib, and poziotinib. The improved protocol yielding 75.7% overall at 20 g/batch with >99.7% purity [1] supports medicinal chemistry programs requiring multi-gram quantities of late-stage intermediates. Following reduction of the 6-nitro group to the corresponding amine and subsequent acrylamidation, the scaffold delivers the covalent warhead essential for irreversible EGFR inhibition [1]. Teams synthesizing clinical candidates or developing novel irreversible kinase inhibitors benefit from a single, high-purity starting material that feeds multiple chemotypes.

C-7 Diversification for Quinazoline Libraries

The 7-chloro substituent enables efficient diversification at the C-7 position through nucleophilic aromatic substitution, as demonstrated by the 81.7% conversion to 6-nitro-7-tosylquinazolin-4(3H)-one [2]. This reaction proceeds with complete chemoselectivity and short reaction times (1 h at 90 °C). The tosyl and related sulfone derivatives serve as precursors to asymmetrical ether inhibitors of tyrosine kinase signaling pathways [2]. For medicinal chemistry teams exploring SAR at the quinazoline 7-position, this compound provides a direct entry point into sulfone, thioether, and amine substituent space without requiring de novo synthesis of the quinazolinone core.

Procurement of Bench-Stable, Characterized Intermediate

Laboratories requiring a chemically stable, analytically authenticated quinazolinone building block can procure 7-chloro-6-nitroquinazolin-4(3H)-one with ≥97% purity from Sigma-Aldrich (mp 314–319 °C) or >98.0% from TCI (NMR-verified) . This contrasts favorably with the downstream 4,7-dichloro-6-nitroquinazoline intermediate, which is noted for its high instability and lower overall synthetic yield (56.1%) [3]. The defined melting point and available certificates of analysis enable incoming quality control verification by end users, reducing the risk of starting a multi-step synthesis with material of unknown provenance or degradation status.

PET Tracer Precursor Development for EGFR Imaging

The 7-chloro-6-nitroquinazolin-4(3H)-one scaffold has been identified as a precursor for the synthesis of radiolabeled afatinib derivatives intended for positron emission tomography (PET) or single photon emission computed tomography (SPECT) imaging of EGFR and Her2 receptor status [2]. The compound serves as the starting point for preparing ¹⁸F-labeled afatinib, a PET tracer used for in vivo diagnosis, tumor imaging, and patient stratification based on EGFR mutational status [4]. This application leverages the well-established synthetic route from this intermediate to afatinib, where the 6-nitro group is reduced and functionalized for subsequent radiolabeling.

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